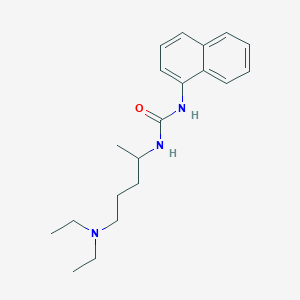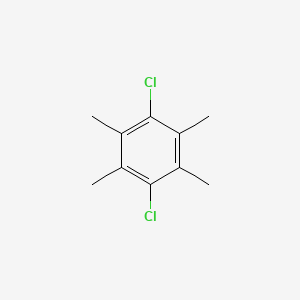![molecular formula C19H12N4O4 B11991142 (3Z)-3-[(2E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11991142.png)
(3Z)-3-[(2E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Nitrophenyl)-2-furaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitrophenyl group, a furaldehyde moiety, and an indole derivative, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-nitrophenyl)-2-furaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone typically involves the condensation of 2-nitrobenzaldehyde with 2-furaldehyde in the presence of hydrazine derivatives. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furaldehyde moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group, which can further participate in various substitution reactions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its ability to interact with biological macromolecules.
Industry: The compound can be used in the development of dyes, pigments, and other specialty chemicals due to its chromophoric properties.
Wirkmechanismus
The mechanism by which 5-(2-nitrophenyl)-2-furaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone exerts its effects is primarily through its interaction with biological macromolecules. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins and DNA, leading to potential antimicrobial or anticancer effects. The furaldehyde and indole moieties can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzaldehyde: Shares the nitrophenyl group but lacks the furaldehyde and indole moieties.
2-Furaldehyde: Contains the furaldehyde moiety but lacks the nitrophenyl and indole groups.
Indole-3-carboxaldehyde: Contains the indole moiety but lacks the nitrophenyl and furaldehyde groups.
Uniqueness: The uniqueness of 5-(2-nitrophenyl)-2-furaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H12N4O4 |
|---|---|
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
(3Z)-3-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylidenehydrazinylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H12N4O4/c24-19-18(13-5-1-3-7-15(13)21-19)22-20-11-12-9-10-17(27-12)14-6-2-4-8-16(14)23(25)26/h1-11H,(H,21,22,24)/b20-11+ |
InChI-Schlüssel |
IIIFDTSAAVUKBK-RGVLZGJSSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=N/N=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C(=O)N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate](/img/structure/B11991060.png)


![7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991075.png)

![Methyl 4-(7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl ether](/img/structure/B11991084.png)

![Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991102.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11991110.png)
![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991122.png)
![3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991127.png)

![(2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B11991134.png)
